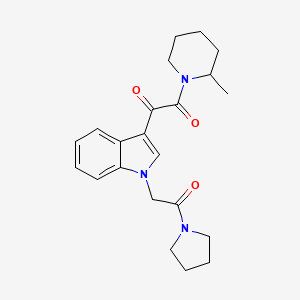

1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-16-8-4-5-13-25(16)22(28)21(27)18-14-24(19-10-3-2-9-17(18)19)15-20(26)23-11-6-7-12-23/h2-3,9-10,14,16H,4-8,11-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMHHNBOQSDHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a piperidine and pyrrolidine moiety linked to an indole derivative, which is significant for its biological interactions.

Research indicates that compounds similar to This compound often exhibit activity through several mechanisms:

- Acetylcholinesterase Inhibition : Many derivatives have been shown to inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's .

- Sigma Receptor Modulation : Compounds with similar structures can interact with sigma receptors, which may influence neuroprotective pathways and reduce oxidative stress in neuronal cells .

Neuroprotective Effects

Studies have demonstrated that the compound exhibits neuroprotective properties. For instance, derivatives with piperidine and indole structures have shown low toxicity in neuronal cell lines (e.g., PC12 cells) while enhancing cholinergic activity .

Antimicrobial Activity

Recent investigations into related indole compounds have revealed significant antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the range of 7.80 µg/mL to 12.50 µg/mL .

Cytotoxicity

Cytotoxicity assays indicate that some derivatives can selectively suppress tumor cell growth. For example, compounds were found to exhibit IC50 values below 10 µM against A549 lung cancer cells, suggesting potential as anticancer agents .

Study on Neuroprotective Hybrids

Estrada et al. explored donepezil-based hybrids that included similar structural motifs to the compound . They reported enhanced AChE inhibition and sigma receptor affinity, leading to improved neuroprotective effects against oxidative stress in neuronal models .

Antimicrobial Evaluation

A study published in MDPI evaluated a series of indole derivatives for their antimicrobial properties. The findings indicated that compounds with similar structural features showed promising activity against both Gram-positive bacteria and fungi, reinforcing the therapeutic potential of such compounds .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Variations and Molecular Features

The target compound is compared to five analogs (Table 1), focusing on substituent differences and their implications.

Table 1: Structural Comparison of the Target Compound and Analogs

Key Comparative Insights

Substituent Size and Solubility :

- The target compound and the ethylpiperidine/piperidine analog share bulky substituents, which may reduce aqueous solubility compared to simpler analogs like the 3-methylpiperidine derivative .

- The phenyl-substituted indole in introduces significant hydrophobicity, contrasting with the target’s polar 2-oxo-pyrrolidinyl group.

Heterocyclic Ring Effects :

- Piperidine vs. Pyrrolidine : Piperidine (six-membered) is less basic than pyrrolidine (five-membered) due to differences in nitrogen lone-pair delocalization. This may alter hydrogen-bonding capacity and target affinity .

- Methyl Positioning : The 2-methyl group on the target’s piperidine (vs. 3-methyl in ) could influence steric interactions in binding pockets.

Indole Modifications :

- The target’s 2-oxo-pyrrolidinyl-ethyl chain introduces conformational flexibility and polarity, distinguishing it from analogs with unsubstituted or phenyl-modified indoles .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound combines a 2-methylpiperidine moiety, a substituted indole core (with a 2-oxo-2-pyrrolidin-1-yl-ethyl group), and an ethane-1,2-dione backbone. These features confer:

- Piperidine/pyrrolidine rings : Enhance solubility and enable hydrogen bonding with biological targets .

- Indole moiety : Facilitates π-π stacking interactions, common in receptor-binding studies .

- Dione group : Acts as an electron-deficient site for nucleophilic attack, enabling derivatization .

Methodological Insight : Use computational tools (e.g., DFT calculations) to map electrostatic surfaces and predict reactive sites .

Q. What synthetic routes are recommended for preparing this compound?

A multi-step synthesis is typical:

Indole core formation : Start with indole-3-carboxaldehyde; react with 2-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .

Alkylation : Introduce the 2-oxo-2-pyrrolidin-1-yl-ethyl group via ethyl bromoacetate and pyrrolidine in THF .

Oxidation : Convert the intermediate to the dione using CrO₃ or MnO₂ in acetic acid .

Critical Step : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Advanced Research Questions

Q. How can structural analogs be designed to optimize pharmacokinetic properties?

- Strategy : Replace the 2-methylpiperidine with bulkier substituents (e.g., cyclohexyl) to enhance metabolic stability .

- SAR Analysis : Compare analogs using:

- LogP calculations (to predict lipophilicity).

- In vitro CYP450 inhibition assays to assess metabolic liability .

Data Contradiction : Ethyl-substituted analogs (CAS 872860-57-6) show higher plasma clearance than methyl derivatives; use molecular dynamics (MD) simulations to explain steric effects .

Q. What experimental approaches resolve contradictions in biological activity data?

If inconsistent results arise (e.g., variable IC₅₀ values in enzyme assays):

Reproducibility Check : Standardize assay conditions (pH, temperature, solvent).

Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics .

Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding modes .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A).

- Key Finding : The indole moiety aligns with Trp336 in the receptor’s binding pocket, while the dione group stabilizes via hydrogen bonds .

- Validation : Compare docking scores with experimental IC₅₀ values from radioligand displacement assays .

Methodological and Analytical Guidance

Q. What analytical techniques are critical for purity assessment?

Q. How should researchers troubleshoot low yields in the final oxidation step?

- Issue : Incomplete conversion to the dione.

- Solutions :

- Increase oxidant equivalents (e.g., 2.5x CrO₃).

- Use anhydrous conditions (e.g., molecular sieves) to prevent side reactions .

- Replace CrO₃ with milder oxidants (e.g., IBX) for sensitive intermediates .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.